molecular formula C20H11Cl2FN2O2 B4926179 N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

Cat. No. B4926179
M. Wt: 401.2 g/mol
InChI Key: UBNGPTGHMWBNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide, commonly known as DBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ belongs to the family of benzoxazole derivatives and has a molecular formula of C20H11Cl2FN2O.

Mechanism of Action

The mechanism of action of DBZ is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins. In anticancer research, DBZ has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In antimicrobial research, DBZ has been shown to inhibit the activity of bacterial quorum sensing receptors, which are involved in bacterial communication and virulence.
Biochemical and Physiological Effects:
DBZ has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In anticancer research, DBZ has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antimicrobial research, DBZ has been shown to inhibit biofilm formation and reduce bacterial virulence. In material science, DBZ has been used to develop fluorescent probes for biological imaging and sensors for environmental monitoring.

Advantages and Limitations for Lab Experiments

DBZ has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and versatility in applications. However, DBZ also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DBZ, including the development of new synthetic methods, the exploration of its potential applications in drug discovery and environmental remediation, and the investigation of its mechanism of action and physiological effects. Additionally, the use of DBZ in combination with other drugs or compounds may enhance its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of DBZ involves several steps, including the condensation of 3,4-dichloroaniline with salicylic acid, followed by cyclization and the introduction of a fluorobenzamide group. The final product is obtained through purification and crystallization.

Scientific Research Applications

DBZ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental remediation. In medicinal chemistry, DBZ has been shown to exhibit anticancer, antifungal, and antimicrobial activities. In material science, DBZ has been used to develop fluorescent probes for biological imaging and sensors for environmental monitoring. In environmental remediation, DBZ has been used as a photocatalyst for the degradation of organic pollutants in water.

properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2FN2O2/c21-14-7-5-11(9-15(14)22)20-25-17-10-12(6-8-18(17)27-20)24-19(26)13-3-1-2-4-16(13)23/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNGPTGHMWBNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide

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